Phosphonium, pentyltriphenyl-, chloride

Phase-Transfer Catalysis Reaction Kinetics Green Chemistry

Researchers seeking robust phase-transfer catalysts for high-temperature syntheses often find common ammonium salts thermally labile. Pentyltriphenylphosphonium chloride (CAS 35171-60-9) addresses this with a 285°C stability ceiling, 40% faster rate constant (8.7 vs 6.2 × 10⁻³ s⁻¹), and 94.2% selectivity. It delivers >90% activity retention over 8 cycles, reducing catalyst consumption and waste. Ideal for pharmaceutical intermediate manufacture and mitochondrial probe development.

Molecular Formula C23H26ClP
Molecular Weight 368.9 g/mol
CAS No. 35171-60-9
Cat. No. B14127460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, pentyltriphenyl-, chloride
CAS35171-60-9
Molecular FormulaC23H26ClP
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C23H26P.ClH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1
InChIKeyITEGLKPIWVGVBO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyltriphenylphosphonium Chloride: Procurement-Grade Profile


Phosphonium, pentyltriphenyl-, chloride (CAS 35171-60-9) is a quaternary phosphonium salt with the formula C₂₃H₂₆ClP and a molecular weight of 368.9 g/mol . Structurally, it features a central phosphorus cation bonded to three phenyl groups and one n-pentyl chain, paired with a chloride counterion. This compound occupies a specific niche within the broader class of tetraorganophosphonium salts, where the C5 alkyl chain length and the chloride anion confer distinct physicochemical and performance properties relative to shorter-chain homologs (e.g., methyl, propyl) and ammonium-based analogs [1]. Its primary recognized applications are as a phase-transfer catalyst (PTC) in biphasic reactions and as a versatile precursor for phosphonium ylides in Wittig olefination, but its value proposition for procurement rests on quantifiable performance advantages over generic substitutes in specific catalytic and materials contexts.

1 Phase-transfer catalysis research with reported rate and selectivity advantages over ammonium-based PTCs
2 Mitochondrial targeting probe studies requiring chain-length-dependent OGDHC inhibition SAR
3 Environmental remediation research using permanganate-based ISCO with chloride-compatible PTC
4 Wittig olefination precursor chemistry where C5 chain and chloride anion are preferred

Why Generic Substitution Fails for This Phosphonium Salt


In the procurement of quaternary phosphonium salts, a common failure mode is treating all alkyltriphenylphosphonium halides or tetraalkylammonium salts as interchangeable commodities. This assumption collapses under quantitative scrutiny. The length of the alkyl chain directly governs lipophilicity, which in turn dictates partitioning behavior between phases, catalytic activity, and even biological target engagement [1]. For example, a simple swap from a pentyl to a methyl or butyl chain alters the octanol-water partition coefficient (log P) non-linearly, leading to underperformance in phase-transfer catalysis or a complete loss of inhibitory potency in enzymatic assays. Similarly, substituting a phosphonium cation with an ammonium analog (e.g., tetrabutylammonium bromide) introduces a different thermal decomposition profile, altered anion-exchange kinetics, and lower selectivity . The sections below provide the specific quantitative evidence that makes a generic substitution scientifically indefensible.

Shorter-chain homologs Methyl (C1) or propyl (C3) analogs may shift lipophilicity and reduce mitochondrial target engagement in SAR-dependent assays
Ammonium-based PTCs Tetrabutylammonium or tetraethylammonium salts may exhibit lower thermal stability and different catalytic kinetics under identical biphasic conditions
Bromide counterion The bromide salt form may introduce undesired reactivity in environmentally sensitive or bromide-regulated remediation contexts

Quantified Head-to-Head Differentiation Evidence


Faster Phase-Transfer Catalytic Rate vs. Ammonium Salts

In a comparative study of phase-transfer catalysts under identical reaction conditions, pentyltriphenylphosphonium chloride demonstrated a significantly higher reaction rate constant than the most commonly used ammonium-based PTCs. The phosphonium salt achieved a rate constant of 8.7 × 10⁻³ s⁻¹, compared to 6.2 × 10⁻³ s⁻¹ for tetrabutylammonium bromide and 4.1 × 10⁻³ s⁻¹ for tetraethylammonium chloride . This represents a 40% and 112% rate enhancement, respectively, translating directly into shorter reaction times and higher throughput for industrial processes.

PTC rate vs ammonium
Data to verify
8.7 × 10⁻³ s⁻¹ (target)
6.2 × 10⁻³ s⁻¹ (TBAB); 4.1 × 10⁻³ s⁻¹ (TEAC)
Supports PTC rate comparison review
Vendor datasheet data; independent validation recommended
Phase-Transfer Catalysis Reaction Kinetics Green Chemistry

Higher Reaction Selectivity vs. Tetrabutylammonium Bromide

Selectivity is a critical parameter for minimizing purification costs and waste. Pentyltriphenylphosphonium chloride achieved 94.2% selectivity in a representative phase-transfer catalyzed reaction, whereas tetrabutylammonium bromide (TBAB) reached only 89.7% under the same conditions . The 4.5-percentage-point gain reduces the formation of side products, simplifying downstream processing.

Selectivity vs TBAB
Data to verify
94.2% selectivity (target)
89.7% selectivity (TBAB)
Supports reaction selectivity review
Reported +4.5 pp gain; vendor datasheet, verify independently
Reaction Selectivity Phase-Transfer Catalysis Process Chemistry

Extended Catalyst Recyclability vs. Tetrabutylammonium Bromide

Catalyst longevity under reuse is a key driver of total cost of ownership. Pentyltriphenylphosphonium chloride maintained >90% of its initial activity after 8 catalytic cycles, while tetrabutylammonium bromide showed significant activity loss after only 6 cycles . The phosphonium catalyst's structural integrity under repeated thermal and chemical stress underpins this advantage.

Recyclability vs TBAB
Data to verify
8 cycles >90% activity
6 cycles (TBAB, significant loss after)
Supports catalyst reuse assessment
Repeated batch conditions; vendor data, verify for your process
Catalyst Lifetime Recyclability Sustainable Chemistry

Greater Thermal Stability vs. Tetrabutylammonium Bromide

Thermal decomposition limits the operational temperature window for PTCs. Pentyltriphenylphosphonium chloride maintains structural integrity up to 285 °C, whereas tetrabutylammonium bromide decomposes at 245 °C . This 40 °C advantage permits the phosphonium salt to be used in higher-temperature reactions without catalyst degradation.

Thermal stability vs TBAB
Data to verify
285 °C onset
245 °C onset (TBAB)
Supports thermal stability screening
TGA comparison; vendor datasheet, validate for your conditions
Thermal Stability Process Safety High-Temperature Reactions

Chain-Length-Dependent Enzyme Inhibition Potency

The inhibitory potency of alkyltriphenylphosphonium cations against the 2-oxoglutarate dehydrogenase complex (OGDHC) increases with alkyl chain length. At a fixed 1 mM concentration, the pentyl derivative (C5) exhibited the highest inhibition, followed by propyl (C3), with the methyl derivative (C1) showing the weakest effect [1]. The data demonstrate a clear structure-activity relationship (SAR) where the more lipophilic pentyl chain enhances target engagement. This evidence is directly relevant for researchers procuring mitochondrial-targeted probes or inhibitors.

OGDHC inhibition SAR
Reported
C5: ~30% residual activity
C3: ~50%; C1: ~85% (1 mM, estimated from Fig. 5C)
Supports mitochondrial probe SAR context
Rat skeletal muscle mitochondria, n=3; PLoS ONE 2016
Mitochondrial Biology Enzyme Inhibition OGDHC Alkyl Chain SAR

Phase-Transfer Enhancement in Environmental Remediation

In the context of in-situ chemical oxidation (ISCO) of dense non-aqueous phase liquid (DNAPL) trichloroethylene (TCE), the pentyltriphenylphosphonium cation (as the bromide salt) functions as an effective phase-transfer catalyst. Increasing the mole percent of PTPP from 0 to 20 mol% (relative to KMnO₄) significantly accelerated the pseudo-first-order rate of MnO₄⁻ consumption and TCE oxidation, as evidenced by greater Cl⁻ release at lower initial permanganate concentrations [1]. Although the study used the bromide salt, the active catalytic species is the phosphonium cation, making the evidence transferable to the chloride salt for procurement consideration where the chloride anion is preferred (e.g., to avoid bromide introduction into sensitive systems).

Remediation PTC enhancement
Reported
Rate increased with PTPP mol%
TCE DNAPL oxidation, KMnO₄ system, 0–20 mol% PTPP
Supports environmental PTC application review
Bromide salt studied; cation activity transferable to chloride salt
Environmental Remediation DNAPL Oxidation Permanganate Mass Transfer

Evidence-Backed Application Scenarios


High-Temperature Phase-Transfer Catalysis

When a synthetic route requires a phase-transfer catalyst operating above 245 °C, tetrabutylammonium bromide is thermally excluded. Pentyltriphenylphosphonium chloride, with a 285 °C stability ceiling , becomes the enabling catalyst. Combined with a 40% faster rate constant (8.7 vs. 6.2 × 10⁻³ s⁻¹) and 94.2% selectivity , it delivers higher throughput and purity in the manufacture of high-value pharmaceutical intermediates where thermal robustness, speed, and selectivity are non-negotiable.

Mitochondrial-Targeted Probe Development

For researchers designing triphenylphosphonium-based mitochondrial probes, the alkyl chain length is not arbitrary. Direct comparative enzymatic data show that the pentyl derivative achieves the strongest OGDHC inhibition among methyl, propyl, and pentyl homologs at equimolar concentration [1]. Procuring the C5 chloride salt is scientifically justified when the experimental goal is maximal mitochondrial engagement or enzyme inhibition potency, avoiding the weaker activity of shorter-chain analogs.

Sustainable Chemistry with Extended Catalyst Reuse

Process intensification initiatives that prioritize catalyst recyclability will benefit from pentyltriphenylphosphonium chloride's demonstrated stability over 8 cycles with >90% activity retention, outperforming tetrabutylammonium bromide's 6-cycle limit . This translates into fewer catalyst change-outs, less waste, and a lower total cost of ownership in continuous or semi-continuous PTC processes for fine chemical production.

Environmental Remediation with Chloride-Compatible Chemistry

In in-situ chemical oxidation (ISCO) of TCE DNAPLs using permanganate, the pentyltriphenylphosphonium cation has been validated as an effective phase-transfer enhancer [2]. When the presence of bromide ions is undesirable (e.g., due to regulatory limits on brominated disinfection by-products in groundwater), the chloride salt offers a drop-in replacement that delivers the same catalytic cation while avoiding bromide introduction into the aquifer.

Application
Selection Property
Validation Focus
High-temperature phase-transfer catalysis
Thermal stability ceiling
Temperature-dependent activity and selectivity verification
Mitochondrial targeting studies
Alkyl chain lipophilicity SAR
OGDHC inhibition endpoint and chain-length comparison
Sustainable catalyst reuse processes
Multi-cycle activity retention
Activity decay profile across repeated batch cycles
Environmental ISCO remediation
Chloride-compatible PTC cation
Mass transfer enhancement and bromide-free compliance review
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